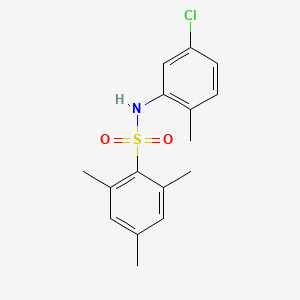
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CTB or Chlorothiazide, is a sulfonamide diuretic drug that is commonly used in the treatment of hypertension and edema. This compound was first synthesized in the 1950s and has since been extensively studied for its therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increase in their excretion in the urine. This process ultimately leads to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure. This compound has also been shown to increase the excretion of potassium in the urine, which can lead to hypokalemia in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its well-established diuretic properties. This compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the renal system. However, one limitation of using N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is its potential to cause hypokalemia in some patients, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of heart failure. N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to decrease blood volume and blood pressure, which may be beneficial in patients with heart failure. Another area of interest is the development of new diuretic drugs that have fewer side effects than N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, such as hypokalemia. Finally, there is a need for further research investigating the long-term effects of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide on the renal system and other organs in the body.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research for its diuretic properties. It has been shown to increase the excretion of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure. This compound has also been used in studies investigating the role of the renin-angiotensin-aldosterone system in hypertension and heart failure.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-9-14(17)6-5-11(15)2/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYGZZQAPMNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)